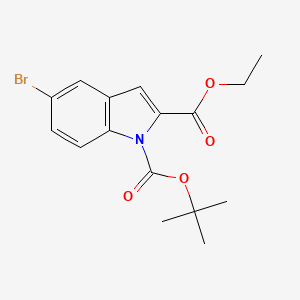
1-(terc-butil) 2-etil 5-bromo-1H-indol-1,2-dicarboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in several papers. For instance, a novel synthesis route for pyrazole derivatives is described, which could potentially be adapted for the synthesis of related indole compounds . Another paper discusses the synthesis of a tert-butyl indoline derivative from 5-bromoindole, which is a similar starting material that could be used for synthesizing the compound . Additionally, the synthesis of various tert-butyl- and bromo-functionalized indole derivatives is achieved through condensation reactions, which might offer insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the molecular structure of a tert-butyl indoline derivative is confirmed by NMR and mass spectrometry, and its crystal structure is determined by X-ray diffraction . Similarly, the structure of a tert-butyl indole derivative is analyzed using X-ray crystallography, revealing a planar indole ring system and the orientation of the tert-butyl carboxylate group .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate." However, they do discuss the reactivity of similar indole derivatives. For instance, the formation of Schiff base compounds from an indole derivative is described, which involves the coupling of the indole with aromatic aldehydes . This type of reaction could potentially be relevant to the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are explored through various analytical techniques. Density functional theory (DFT) is used to study the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the physicochemical properties of these compounds . The crystal packing and hydrogen bonding interactions are also analyzed, providing insights into the stability and intermolecular interactions of these molecules .
Aplicaciones Científicas De Investigación
1-(terc-butil) 2-etil 5-bromo-1H-indol-1,2-dicarboxilato: Un análisis exhaustivo de las aplicaciones de investigación científica:
Química medicinal
El compuesto se ha empleado como un bloque de construcción en la síntesis de diversas moléculas con actividad anti-VIH, particularmente en la búsqueda de nuevos inhibidores no nucleósidos de la transcriptasa inversa . Los derivados del indol, que incluyen este compuesto, han mostrado potencial en actividades antimicrobianas, antiinflamatorias y analgésicas .
Estudios biológicos
Los derivados del indol se han estudiado por su potencial biológico, incluida su función como hormonas vegetales y sus diversas aplicaciones biológicas y clínicas . Este compuesto podría utilizarse en investigaciones relacionadas con estas áreas.
Farmacología
Los derivados del indol se han destacado por su actividad farmacológica, incluido su potencial terapéutico en el tratamiento de diversas enfermedades . Este compuesto podría explorarse para aplicaciones farmacológicas similares.
Investigación agrícola
Dada la función de los derivados del indol como hormonas vegetales, este compuesto puede tener aplicaciones en la investigación agrícola, potencialmente influyendo en el crecimiento y desarrollo de las plantas .
Direcciones Futuras
The future directions of research involving 1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate could potentially involve its use as a building block in the synthesis of various biologically active molecules. For instance, it has been used in the search for novel non-nucleoside reverse transcriptase inhibitors, which are important in the treatment of HIV .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-bromoindole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c1-5-21-14(19)13-9-10-8-11(17)6-7-12(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZSGQVIHWDDCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169754 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937602-51-2 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



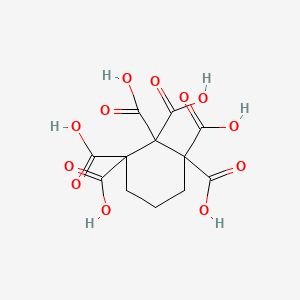
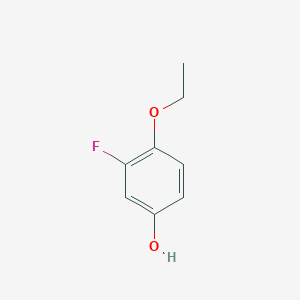
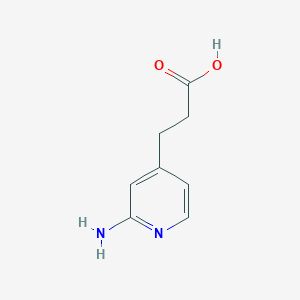

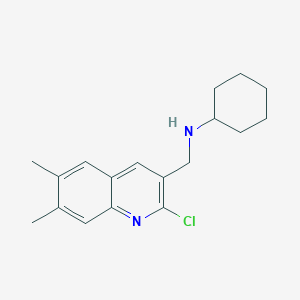
![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)



![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)